molecular formula C15H20N2S B2867699 {[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]methyl}(methyl)amine CAS No. 643725-89-7

{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]methyl}(methyl)amine

Cat. No.: B2867699
CAS No.: 643725-89-7
M. Wt: 260.4
InChI Key: DCHDQMOAKLRKST-UHFFFAOYSA-N
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Description

{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]methyl}(methyl)amine is a complex organic compound that features a thiazole ring substituted with a tert-butylphenyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]methyl}(methyl)amine typically involves multiple steps, starting with the formation of the thiazole ring One common approach is to react 4-tert-butylphenylacetic acid with thiosemicarbazide under acidic conditions to form the thiazole core

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. Large-scale synthesis might use continuous flow reactors or other advanced chemical engineering techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]methyl}(methyl)amine can undergo various chemical reactions, including:

  • Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: : The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: : Electrophilic substitution reactions typically require strong acids or Lewis acids, such as aluminum chloride (AlCl3).

Major Products Formed

  • Oxidation: : Thiazole sulfoxides or sulfones.

  • Reduction: : Reduced amines or other derivatives.

  • Substitution: : Nitro derivatives, halogenated compounds.

Scientific Research Applications

{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]methyl}(methyl)amine has several scientific research applications:

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: : The compound may serve as a probe in biological studies to understand enzyme mechanisms or as a potential inhibitor of specific biological targets.

  • Medicine: : It has potential therapeutic applications, such as in the treatment of diseases where thiazole derivatives are known to be effective.

  • Industry: : The compound can be used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which {[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]methyl}(methyl)amine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets through binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the biological system and the desired outcome.

Comparison with Similar Compounds

{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]methyl}(methyl)amine is unique due to its specific structural features, such as the tert-butyl group and the thiazole ring. Similar compounds include:

  • 4-tert-Butylphenol: : A phenolic compound with antioxidant properties.

  • Thiazole derivatives: : Other thiazole-based compounds used in pharmaceuticals and agrochemicals.

  • Methylamine derivatives: : Compounds containing the methylamine group with various applications in chemistry and industry.

Properties

IUPAC Name

1-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2S/c1-15(2,3)12-7-5-11(6-8-12)13-10-18-14(17-13)9-16-4/h5-8,10,16H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHDQMOAKLRKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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